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Compound of Interest

Compound Name: EFTUD2

Cat. No.: B1575317 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals improve the

resolution of the Elongation Factor Tu GTP Binding Domain Containing 2 (EFTUD2) protein

during SDS-PAGE experiments.

Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of the EFTUD2 protein, and why is it challenging to

resolve on a standard SDS-PAGE gel?

The human EFTUD2 protein consists of 972 amino acids and has a predicted molecular weight

of approximately 109.4 kDa.[1][2][3] It is also known as U5-116KD, referencing its apparent

molecular weight on SDS-PAGE.[1][2][4] Proteins in this high molecular weight (HMW) range

often pose challenges for standard SDS-PAGE protocols, leading to poor resolution, band

compression, and inefficient transfer for subsequent analyses like Western blotting.[5]

Q2: My EFTUD2 protein is running higher than its predicted molecular weight. What could be

the cause?

Several factors can cause a protein to migrate slower than its predicted molecular weight on

SDS-PAGE:

Post-Translational Modifications (PTMs): EFTUD2 is known to undergo post-translational

modifications, including ubiquitination and glycosylation.[2][6] These modifications can
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increase the protein's mass and alter its charge, leading to slower migration.

Incomplete Denaturation: Inadequate heating or insufficient reducing agent in the sample

buffer can result in incomplete unfolding of the protein, causing it to migrate aberrantly.[7][8]

Protein Interactions: As a core component of the spliceosome, EFTUD2 interacts with

numerous other proteins.[1][2] If these interactions are not fully disrupted during sample

preparation, the resulting complex will migrate at a much higher molecular weight.

Q3: The EFTUD2 band on my gel appears smeared or as a doublet. How can I improve its

appearance?

Smearing or the appearance of multiple bands for EFTUD2 can be attributed to:

Protein Degradation: Proteolysis during sample preparation can lead to multiple lower

molecular weight bands.[9] The inclusion of protease inhibitors in your lysis buffer is crucial

to prevent this.

Post-Translational Modifications: As mentioned, PTMs can lead to a heterogeneous

population of EFTUD2 molecules with slightly different masses, resulting in a smeared band

or closely spaced doublets.[10]

Overloading: Loading an excessive amount of protein can cause band distortion and

smearing.[8][11]

Suboptimal Electrophoresis Conditions: Running the gel at too high a voltage can generate

excess heat, leading to band distortion ("smiling") and smearing.[8]

Q4: What type of gel is best suited for resolving the EFTUD2 protein?

For a protein of EFTUD2's size (~110 kDa), a low-percentage polyacrylamide gel or a gradient

gel is recommended over a standard high-percentage gel.[5][7][12]

Low-Percentage Gels: Gels with a lower acrylamide concentration (e.g., 7.5% or 8%) have

larger pores, which allows for better separation of high molecular weight proteins.[7][12][13]

Gradient Gels: Gradient gels (e.g., 4-12% or 4-15%) offer a continuous range of pore sizes,

providing excellent resolution for a broad range of molecular weights and resulting in sharper
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bands.[14][15][16]

Troubleshooting Guide
Issue 1: Poor resolution of the EFTUD2 band
(compressed or indistinct band).

Potential Cause Troubleshooting Step Rationale

Inappropriate Gel Percentage

Use a lower percentage

acrylamide gel (e.g., 7.5% or

8%) or a gradient gel (e.g., 4-

12%).[5][7][8][12]

HMW proteins like EFTUD2

resolve better in gels with

larger pore sizes, which are

characteristic of lower

percentage acrylamide gels.

[13] Gradient gels provide a

range of pore sizes, leading to

sharper bands.[15]

Incorrect Buffer System
Switch to a Tris-acetate buffer

system.[5][17]

Tris-acetate gels have a lower

pH than traditional Tris-glycine

gels, which improves the

stability of HMW proteins

during electrophoresis and

results in sharper bands.[17]

Suboptimal Running

Conditions

Run the gel at a lower constant

voltage for a longer duration in

a cold room or with a cooling

unit.[18]

This minimizes heat

generation, which can cause

band distortion and smearing.

[8]

Incomplete Sample

Denaturation

Ensure complete denaturation

by heating the sample at 95-

100°C for 5-10 minutes in a

sample buffer containing

sufficient SDS and a reducing

agent like DTT or β-

mercaptoethanol.[7][8]

Complete denaturation is

essential for proteins to

separate based on their

molecular weight.
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Issue 2: The EFTUD2 band is very faint or not visible
after Western blotting.

Potential Cause Troubleshooting Step Rationale

Inefficient Protein Transfer

Optimize the wet transfer

conditions. Use a lower

percentage of methanol (10%

or less) in the transfer buffer,

and consider adding a low

concentration of SDS (up to

0.1%).[13][19][20] Extend the

transfer time.

HMW proteins transfer less

efficiently from the gel to the

membrane. Reducing

methanol and adding SDS can

improve their mobility out of

the gel.[13][19]

Low Protein Abundance

Increase the amount of total

protein loaded onto the gel

(20-40 µg of total cell lysate is

a good starting point).[9][19]

A higher protein load increases

the chances of detecting less

abundant proteins like

EFTUD2.

Incorrect Membrane Choice Use a PVDF membrane.

PVDF membranes generally

have a higher binding capacity

for proteins compared to

nitrocellulose, which is

advantageous for HMW

proteins.

Antibody Issues

Ensure the primary antibody is

validated for the detection of

EFTUD2 and use it at the

recommended dilution.

Optimize the secondary

antibody concentration.

The affinity and concentration

of the antibodies are critical for

signal detection.[11]

Experimental Protocols
Protocol 1: SDS-PAGE using a Tris-Acetate Gradient Gel

Sample Preparation:

Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
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Determine the protein concentration using a BCA or Bradford assay.

Mix 20-40 µg of protein with 4X NuPAGE™ LDS Sample Buffer and 10X NuPAGE™

Sample Reducing Agent.

Heat the samples at 70°C for 10 minutes.[20]

Gel Electrophoresis:

Use a precast 3-8% Tris-Acetate gradient gel.[5]

Assemble the electrophoresis apparatus and fill the inner and outer chambers with

NuPAGE™ Tris-Acetate SDS Running Buffer.

Load the prepared samples and a molecular weight marker.

Run the gel at a constant voltage of 150V for approximately 60-90 minutes, or until the dye

front reaches the bottom of the gel.[20]

Protein Transfer (Wet Transfer):

Equilibrate the gel, PVDF membrane, and filter papers in transfer buffer (1X Tris-Glycine

with 10% methanol and 0.05% SDS).

Assemble the transfer stack (sandwich).

Perform the transfer at 100V for 90 minutes at 4°C.
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Caption: Troubleshooting workflow for improving EFTUD2 resolution.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1575317?utm_src=pdf-body-img
https://www.benchchem.com/product/b1575317?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1575317?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


EFTUD2 Protein
(~110 kDa) HMW Protein Challenges

Poor Resolution

Inefficient Transfer

Solutions

Low % Acrylamide

Gradient Gel

Tris-Acetate Buffer

Optimized Transfer Conditions

Click to download full resolution via product page

Caption: Logical relationship of challenges and solutions for EFTUD2 SDS-PAGE.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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